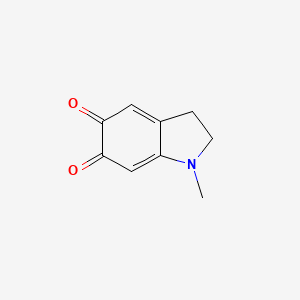

2,3-Dihydro-1-methyl-1H-indole-5,6-dione

Description

Contextualization within Nitrogen Heterocycle Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in organic and medicinal chemistry, forming the core structures of a vast array of natural products, pharmaceuticals, and functional materials. quora.comunmc.edu These compounds are integral to life itself, constituting the basic structure of DNA and RNA base pairs. researchgate.net The indole (B1671886) ring system, a fused bicyclic structure composed of a benzene (B151609) ring and a pyrrole (B145914) ring, is a particularly privileged scaffold. Its unique electronic properties and ability to participate in various chemical interactions have made it a focal point of extensive research. nih.gov More than 85% of all physiologically active pharmaceuticals contain a heterocycle, with nitrogen-based rings being the most common framework. wikipedia.org The significance of these structures has spurred continuous demand for novel synthetic methods and a deeper understanding of their reactivity to diversify their applications in fields like agrochemicals and drug discovery. unmc.edu

Emerging Research Directions in Dihydroindole-Dione Chemistry

The dihydroindole-dione core, particularly the indole-5,6-dione variant, is at the center of several dynamic research areas, primarily related to neurochemistry and materials science. Two prominent directions include the study of catecholamine oxidation and the development of novel therapeutic agents.

One major research avenue involves the investigation of aminochromes, a class of colored indoline-5,6-quinones formed from the oxidation of catecholamines like adrenaline (epinephrine). researchgate.net The most well-known member of this family is adrenochrome (B1665551), which is the 3-hydroxy derivative of 2,3-Dihydro-1-methyl-1H-indole-5,6-dione. researchgate.netwikipedia.org The oxidation of adrenaline to these colored compounds is a process that occurs both in the body and in laboratory settings, and these molecules can further polymerize to form melanin-like substances. wikipedia.org This chemistry is central to understanding the formation of neuromelanin in the brain and has historically been explored, albeit controversially, for its potential links to neurobiology. researchgate.nethowstuffworks.com

A second, rapidly advancing field is the exploration of dihydroindole derivatives as agents for treating neurodegenerative diseases. Dihydroindoles are recognized as promising scaffolds for creating new compounds with neuroprotective and antioxidant properties. nih.govnih.gov For instance, the precursor to the indole-5,6-dione system, 5,6-dihydroxyindole (B162784) (DHI), is a critical intermediate in the biosynthesis of eumelanin (B1172464) and is actively studied for its role in neuroprotection. wikipedia.orgwikipedia.org Research has shown that DHI and its analogs can bind to and regulate the nuclear receptor Nurr1, a key transcription factor for the health and function of dopamine-producing neurons, which are implicated in Parkinson's disease. nih.govnih.gov Furthermore, synthetic indole-based compounds are being evaluated for their ability to chelate metals, reduce oxidative stress, and disaggregate amyloid-beta peptides, positioning them as potential multi-functional agents for Alzheimer's disease therapy. nih.govmdpi.com

Rationale for Focused Investigation of this compound

While extensive research has not been published on this compound specifically, a strong rationale for its focused investigation can be constructed from its relationship to more widely studied analogs. The compound serves as a fundamental model for understanding the structure-property relationships within the broader class of indole-diones and aminochromes.

The primary rationale is its status as a close structural analog of adrenochrome. researchgate.netwikipedia.org By lacking the 3-hydroxy group of adrenochrome, this compound allows researchers to isolate and study the specific contribution of that functional group to the chemical reactivity, stability, and biological interactions of the aminochrome (B613825) core.

Furthermore, the compound is a key analog in the study of melanin (B1238610). The parent structure, indole-5,6-quinone (B1222607), is a direct precursor in the oxidative polymerization that forms eumelanin. wikipedia.org Investigating the N-methylated and 2,3-dihydrogenated version provides insight into how these specific structural modifications affect the polymerization process and the resulting properties (e.g., color, antioxidant capacity) of the final pigment. This knowledge is valuable for developing novel materials inspired by melanin for applications in cosmetics and healthcare. mdpi.com

Finally, within medicinal chemistry, this compound represents a foundational scaffold. As the dihydroindole core is actively explored for neuroprotective applications, nih.govnih.gov this specific molecule provides a simple, unfunctionalized baseline. Determining its intrinsic biological activity is a crucial first step for the rational design of more complex derivatives that could be developed into novel therapeutic agents.

Interactive Data Tables

Key Compounds and Properties

This table summarizes the key chemical compounds discussed in this article.

| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |

| Target Compound | This compound | C₉H₉NO₂ | 163.17 |

| Adrenochrome | 3-Hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione | C₉H₉NO₃ | 179.17 |

| Indole-5,6-quinone | 1H-Indole-5,6-dione | C₈H₅NO₂ | 147.13 |

| 5,6-Dihydroxyindole | 1H-Indole-5,6-diol | C₈H₇NO₂ | 149.15 |

Research Context and Rationale Summary

This table outlines the primary research areas and the justification for investigating this compound.

| Research Area | Key Concepts | Rationale for Investigation |

| Neurochemistry & Aminochromes | Oxidation of catecholamines (e.g., adrenaline), formation of neuromelanin, structural analog to adrenochrome. researchgate.netwikipedia.org | To understand the fundamental chemistry of the aminochrome core and the role of specific functional groups (e.g., the 3-hydroxy group). |

| Materials Science & Melanins | Eumelanin biosynthesis, polymerization of indole precursors, development of biomaterials. wikipedia.orgmdpi.com | To elucidate how N-methylation and pyrrole ring saturation influence the properties of melanin-like polymers. |

| Medicinal Chemistry | Neuroprotective agents, antioxidant scaffolds, structure-activity relationship studies. nih.govnih.govmdpi.com | To serve as a foundational molecule for designing and synthesizing new, functionalized dihydroindole derivatives with potential therapeutic activity. |

Structure

3D Structure

Properties

CAS No. |

3736-29-6 |

|---|---|

Molecular Formula |

C9H9NO2 |

Molecular Weight |

163.17 g/mol |

IUPAC Name |

1-methyl-2,3-dihydroindole-5,6-dione |

InChI |

InChI=1S/C9H9NO2/c1-10-3-2-6-4-8(11)9(12)5-7(6)10/h4-5H,2-3H2,1H3 |

InChI Key |

AAKISOQUIWOBTP-UHFFFAOYSA-N |

SMILES |

CN1CCC2=CC(=O)C(=O)C=C21 |

Synonyms |

Epinochrome 3736-29-6 2,3-Dihydro-1-methyl-1H-indole-5,6-dione |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dihydro 1 Methyl 1h Indole 5,6 Dione and Analogues

Historical Perspectives on Indole-Dione Synthesis

The history of 2,3-Dihydro-1-methyl-1H-indole-5,6-dione synthesis is intrinsically linked to the study of adrenaline (epinephrine). The compound was first synthesized in 1939 by Leó Szilárd and Carl Pfeiffer. echemi.com Early research, from the 1950s to the 1970s, explored its potential biological effects. wikipedia.org The initial synthesis and subsequent early studies laid the groundwork for more refined and efficient synthetic methods in the years to come. The primary and most historically significant route to this indole-dione has been the oxidation of adrenaline. wikipedia.org

Classical and Modern Approaches to the Dihydroindole-Dione Core

The construction of the 2,3-dihydro-1H-indole-5,6-dione scaffold primarily revolves around the formation of the indole (B1671886) ring system followed by or concurrent with the introduction of the dione (B5365651) functionality.

Cyclization Reactions for Ring Formation

The core indole structure of this compound is typically pre-existing in the starting material, adrenaline. The critical transformation is the oxidative cyclization of the aminoethyl side chain of adrenaline to form the dihydropyrrole ring fused to the benzene (B151609) ring. This intramolecular cyclization is a key step in forming the dihydroindole core. While classical methods relied on the inherent reactivity of adrenaline, modern approaches have explored various catalysts to improve the efficiency and selectivity of this ring-forming step.

Functionalization Strategies for Methylation and Dione Incorporation

Methylation: The N-methyl group at the 1-position is an inherent part of the adrenaline molecule and is thus retained during the synthesis of this compound. For the synthesis of analogues, various methods for the N-methylation of indoles and related compounds have been developed. These include the use of reagents like dimethyl carbonate (DMC), which is considered an environmentally safer methylating agent. researchgate.netgoogle.com The choice of base, such as potassium carbonate, and reaction conditions can be optimized to achieve high yields of the N-methylated product. researchgate.net

Dione Incorporation: The 5,6-dione functionality is introduced through the oxidation of the corresponding 5,6-dihydroxyindole (B162784) precursor, which is formed during the oxidative cyclization of adrenaline. A variety of oxidizing agents have been employed for this transformation. Historically, silver oxide (Ag₂O) was one of the first reagents used for this purpose. wikipedia.orgcdnsciencepub.com Other oxidizing agents such as potassium ferricyanide, persulfates, and cetyltrimethylammonium dichromate (CTADC) have also been successfully utilized. acs.orggoogle.comgoogle.com The choice of oxidant can influence the reaction rate and yield. Mechanistic studies have shown that the oxidation of epinephrine (B1671497) to adrenochrome (B1665551) can proceed through a multi-step ionic mechanism, often involving an intermediate called leucochrome. acs.orgacs.org

Targeted Synthesis of this compound

The most direct and widely practiced synthesis of this compound involves the oxidation of adrenaline.

Multi-Step Synthetic Sequences and Yield Optimization

The synthesis can be viewed as a multi-step process, even if sometimes performed in a single pot, starting from adrenaline. The key steps are:

Oxidative Cyclization: Adrenaline undergoes oxidation to form a quinone intermediate, which then cyclizes to form the dihydroindole ring.

Further Oxidation: The resulting 5,6-dihydroxyindole intermediate is further oxidized to the final 5,6-dione product.

Optimization of this process has focused on the choice of oxidizing agent and reaction conditions to maximize the yield and purity of the final product. For instance, the use of persulfates in the presence of water-soluble metal salts as catalysts has been shown to improve reaction rates and yields. google.com The pH of the reaction medium is also a critical parameter, with a range of 4 to 8 being optimal for some methods. google.com The reaction time can vary depending on the temperature and catalyst used, with some processes being completed in as little as 30 to 45 minutes. google.com

The table below summarizes some of the oxidizing systems used for the synthesis of this compound from adrenaline.

| Oxidizing Agent | Catalyst/Conditions | Reference |

| Silver Oxide (Ag₂O) | Methanol, anion-exchange resin | cdnsciencepub.com |

| Potassium Ferricyanide | Aqueous solution | google.com |

| Persulfates | Water-soluble salts of copper, zinc, nickel, or cobalt | google.com |

| Cetyltrimethylammonium Dichromate (CTADC) | Organic media, acetic acid | acs.org |

| Superoxide (B77818) and Hydrogen Peroxide | Cell-free system from human granulocytes | nih.gov |

One-Pot and Cascade Reactions

While the synthesis of this compound is often carried out as a one-pot procedure starting from adrenaline, the term "cascade reaction" in a stricter sense, involving a series of intricate bond-forming events in a single transformation, is less commonly applied to this specific synthesis. However, the oxidation of adrenaline to adrenochrome does involve a sequence of reactions (oxidation, cyclization, further oxidation) that occur in a single reaction vessel. acs.orgacs.org More complex cascade reactions have been developed for the synthesis of other substituted indole derivatives, often involving nitrones and allenes, but these have not been specifically reported for the synthesis of this compound. researchgate.net

Green Chemistry Approaches and Sustainable Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like dihydroindoles to minimize environmental impact. These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources, as well as maximizing atom economy.

Recent developments in the green synthesis of indole derivatives have highlighted several sustainable methods that can be adapted for the synthesis of this compound and its analogues. nih.govresearchgate.net These methods include the use of microwave irradiation, ultrasound, multicomponent reactions, and reactions in green solvents like water or ionic liquids. nih.govorganic-chemistry.org For instance, a sustainable multicomponent synthesis of indoles has been developed using ethanol (B145695) as a solvent and avoiding metal catalysts, which aligns with green chemistry principles. rsc.org

One notable green approach is the mechanochemical Fischer indolization, which utilizes oxalic acid and dimethylurea in a solvent-free procedure. rsc.org This method is versatile and can be applied to a wide range of substrates. Another example is the use of phase transfer catalysis for the environmentally friendly synthesis of related heterocyclic structures. rsc.org Furthermore, indole-catalyzed electrophilic bromination has been reported as an environmentally benign method for the functionalization of aromatics, avoiding harsh conditions and non-green solvents. rsc.org

Biocatalysis represents a frontier in green synthesis, employing enzymes to carry out chemical transformations with high selectivity and under mild conditions. nih.gov Enzymes such as ketoreductases and transaminases are used in the synthesis of chiral amines and alcohols, which can be precursors to complex heterocyclic systems. youtube.com The use of tailored emulsion biocatalysis offers a novel approach to overcome challenges in isolating products and recycling catalysts. youtube.com

The table below summarizes some green chemistry approaches applicable to the synthesis of dihydroindole scaffolds.

| Green Approach | Catalyst/Medium | Key Features | Relevant Compound Class |

| Multicomponent Reaction | Ethanol (solvent), no metal catalyst | Mild conditions, atom economy, use of a benign solvent. rsc.org | Indoles |

| Mechanochemistry | Oxalic acid / Dimethylurea (solid state) | Solvent-free, versatile for a broad range of substrates. rsc.org | Indoles and Indolines |

| Biocatalysis | Enzymes (e.g., Ketoreductases, Transaminases) | High selectivity, mild reaction conditions, aqueous media. nih.govyoutube.com | Chiral amines and alcohols |

| Phase Transfer Catalysis | R4N+F− / n-C14H29N+Me3Cl− | Sequential, in situ reactions in aqueous media. rsc.org | Dihydro-1,4-benzoxazines |

| Indole-Catalysis | Indole | Environmentally benign halogenation, avoids harsh reagents. rsc.org | Halogenated aromatics |

Stereoselective Synthesis Considerations in Dihydroindoles

The control of stereochemistry is crucial in the synthesis of biologically active molecules, as different stereoisomers can exhibit vastly different biological effects. The 2,3-dihydroindole (indoline) scaffold possesses stereogenic centers at the C2 and C3 positions, and therefore, the development of stereoselective synthetic methods is of high importance.

Several catalytic enantioselective methods have been developed for the synthesis of substituted indolines. acs.org One prominent approach is the organocatalytic enantioselective reduction of 3H-indoles. organic-chemistry.orgacs.org Chiral Brønsted acids have been shown to be effective catalysts for the transfer hydrogenation of 3H-indoles using a Hantzsch ester as the hydrogen source, affording optically active indolines with high enantioselectivities. organic-chemistry.orgacs.org

Another strategy involves the organocatalytic addition of monothiomalonates to ortho-bromo nitrostyrenes, followed by an intramolecular Buchwald-Hartwig coupling. nih.govacs.org This sequence allows for the synthesis of indolin-3-yl acetates with excellent enantio- and diastereoselectivity. nih.govacs.org Furthermore, the enantioselective synthesis of C7-indolino biaryl atropisomers has been achieved through C-H functionalization catalyzed by chiral rhodium complexes, demonstrating the ability to control axial chirality in indoline (B122111) derivatives. nih.gov

Biocatalysis also offers powerful tools for stereoselective synthesis. Enzymes can be engineered to perform specific transformations with high enantioselectivity, such as the synthesis of chiral amines which can be precursors for dihydroindoles. youtube.com

The following table details examples of stereoselective synthesis methodologies for dihydroindole derivatives.

| Method | Catalyst/Reagent | Substrate | Product | Stereoselectivity (ee/dr) |

| Brønsted Acid Catalyzed Transfer Hydrogenation | Chiral Phosphoric Acid | 2-Aryl-3H-indoles | 2-Aryl-indolines | Up to 97% ee organic-chemistry.org |

| Organocatalytic Addition/Cyclization | Cinchona Alkaloid-Urea Derivative / Pd-catalyst | o-Bromo nitrostyrenes & Monothiomalonates | Indolin-3-yl acetates | Excellent ee and dr nih.govacs.org |

| C-H Functionalization | Chiral Rhodium Complex | Indoline hydroxamates & Aryl boronic acids | C7-Indolino-biaryl atropisomers | Up to 90% ee nih.gov |

While a specific stereoselective synthesis for this compound is not explicitly detailed in the surveyed literature, the principles and methodologies applied to other dihydroindoles provide a strong foundation for developing such a route. The synthesis would likely involve the stereoselective construction of a substituted 2,3-dihydroindole precursor, followed by functionalization of the benzene ring to introduce the dione moiety. The synthesis of adrenochrome, a related indole-5,6-dione, often proceeds through the oxidation of an adrenaline precursor, highlighting a potential pathway from a suitably substituted dihydroindole. wikipedia.org

Chemical Reactivity and Reaction Mechanisms of 2,3 Dihydro 1 Methyl 1h Indole 5,6 Dione

Electrophilic and Nucleophilic Character of the Dione (B5365651) Moiety

The 5,6-dione functionality, an o-quinone system, imparts a dual reactivity to the molecule. The adjacent, electron-withdrawing carbonyl groups render the carbonyl carbons highly electrophilic, making them susceptible to attack by nucleophiles. Conversely, the quinone system can act as an oxidizing agent by accepting electrons to form the more stable hydroquinone (B1673460), 5,6-dihydroxy-1-methyl-2,3-dihydro-1H-indole.

This dual character is central to its chemistry. The oxidation of epinephrine (B1671497) to adrenochrome (B1665551) is a classic example of the formation of this type of indole-dione system. wikipedia.orgbritannica.com The reverse process, the reduction of the dione, is also favorable. Indole-5,6-quinones are known to be highly reactive and often unstable intermediates in the biosynthesis of melanin (B1238610), where they readily participate in redox reactions and polymerization. researchgate.netwikipedia.org Two-electron oxidation of the corresponding 5,6-dihydroxyindole (B162784) (DHI) produces the indole-5,6-quinone (B1222607), which is a notoriously unstable species. researchgate.net

Table 1: Dual Reactivity of the Dione Moiety

| Reactivity Type | Description | Reactive Site(s) |

|---|---|---|

| Electrophilic | The electron-deficient carbonyl carbons act as sites for nucleophilic attack. This can lead to addition reactions, potentially followed by rearrangement. | C5 and C6 Carbonyl Carbons |

| Oxidizing Agent | The quinone system can be reduced, accepting one or two electrons to form a semiquinone radical or a hydroquinone, respectively. | Oxygen atoms of the dione |

Reactions Involving the Indole (B1671886) Nitrogen

The nitrogen atom within the 2,3-dihydroindoline ring is a tertiary amine, which dictates its reactivity. Unlike a secondary amine found in many parent indole structures, it cannot be easily deprotonated or undergo simple acylation.

Simple N-acylation is not feasible for 2,3-Dihydro-1-methyl-1H-indole-5,6-dione due to the absence of an N-H proton. However, the tertiary amine nitrogen possesses a lone pair of electrons and can act as a nucleophile.

Further N-alkylation , or quaternization, is a plausible reaction. Treatment with a suitable alkylating agent, such as an alkyl halide (e.g., methyl iodide), would result in the formation of a quaternary ammonium (B1175870) salt. This is a characteristic reaction of tertiary amines. mdpi.com While specific studies on the target molecule are scarce, this reaction would be expected to produce the corresponding N,N-dimethyl-2,3-dihydro-1H-indole-5,6-dionium salt.

The tertiary nitrogen of the dihydroindoline ring can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). Research on related cyclic tertiary amines, such as 1,3-dimethylindolines, has demonstrated that oxidation with a urea-H₂O₂ complex in the presence of a catalyst yields the corresponding N-oxide. chim.it Applying this precedent, this compound would be expected to form this compound-N-oxide upon treatment with an appropriate oxidizing agent.

Reactivity at the Dihydroindoline Ring

The reactivity of the bicyclic system is dominated by the electronic properties of its two constituent rings. The dihydro-pyrrole ring is saturated, leaving the benzenoid portion as the primary site for aromatic substitution reactions.

Electrophilic aromatic substitution (EAS) on the benzenoid ring of this molecule is significantly hindered. The ring is substituted with both the fused N-methylated amine portion and the dione portion. These groups exert opposing electronic effects.

Deactivating Effect: The 5,6-dione group is powerfully electron-withdrawing due to the two carbonyls. Such groups are strongly deactivating, making the aromatic ring much less nucleophilic and less reactive towards electrophiles than benzene (B151609). libretexts.orgwikipedia.org

Activating/Directing Effect: The fused amino group is typically an activating, ortho, para-director. The dione group is a deactivating, meta-director. libretexts.orgyoutube.com

The positions available for substitution are C4 and C7. The powerful deactivating nature of the dione moiety is expected to dominate, making EAS reactions difficult to achieve. However, should a reaction be forced under harsh conditions, the position of substitution would be determined by the combined directing effects. The amino group directs ortho to its point of fusion at C7. The dione group, being a meta-director, would also direct an incoming electrophile to C7. Therefore, it is predicted that any EAS reaction would occur selectively at the C7 position.

The "Indoledione-indole rearrangement" is not a formally named reaction, but molecules of this class are known to be unstable and undergo complex rearrangements and polymerization. Adrenochrome, a structural analogue, is notably unstable in solution; it rearranges and polymerizes to form brown or black melanin-like compounds. wikipedia.org

The key steps in these pathways likely involve:

Tautomerization: The indole-5,6-dione can tautomerize to more reactive species such as a quinone-imine. researchgate.net

Nucleophilic Attack: The highly electrophilic quinonoid system can be attacked by another molecule of the same type or other nucleophiles present, initiating polymerization.

Oxidative Coupling: The precursor, 5,6-dihydroxyindole, is known to form dimers and oligomers through oxidative coupling at various positions (e.g., 2,4'- and 2,7'-biindolyls), and similar processes are expected for the dione. unina.it

While a defined rearrangement to a single, stable indole product is not the primary pathway, the inherent instability of the indole-5,6-dione core drives it towards complex polymerization, which constitutes a form of molecular rearrangement and degradation. wikipedia.orgresearchgate.net Furthermore, dihydroindoles themselves can be sensitive to oxidation, leading to aromatization into the corresponding indole. nih.gov

Redox Chemistry of the Quinone/Dione System

The quinone moiety is the primary site of redox activity in this compound, enabling its participation in electron transfer reactions. This redox behavior is fundamental to its chemical character and potential applications.

Electrochemical Behavior and Electron Transfer

The electrochemical properties of this compound are intrinsically linked to the reversible reduction of the quinone system to a hydroquinone. While detailed electrochemical data such as specific redox potentials from cyclic voltammetry are not extensively documented in readily available literature, the general principles of quinone electrochemistry can be applied. The process involves a two-electron, two-proton transfer.

The electron transfer process is a cornerstone of the chemistry of aminochromes. The oxidation of catecholamines, the precursors to these compounds, can occur through electrochemical oxidation. researchgate.net The stability and reactivity of the resulting quinone, such as this compound, are influenced by its molecular structure and the surrounding chemical environment.

Formation of Reduced and Oxidized Species

The quinone system of this compound can be readily reduced to the corresponding hydroquinone, 1-methyl-5,6-dihydroxy-2,3-dihydro-1H-indole. This reduction can be achieved using various reducing agents. For instance, the zinc-acetic acid reduction of adrenochrome methyl ether has been reported to yield 1-methyl-5,6-dihydroxyindole, albeit in low yields. vdoc.pub

Conversely, the hydroquinone form can be oxidized back to the dione. This interconversion between the oxidized (dione) and reduced (hydroquinone) states is a key feature of its chemistry. The stability of these species is pH-dependent, with the hydroquinone being more stable under acidic conditions, while the quinone form is favored in more alkaline environments.

Cycloaddition Reactions (e.g., [4+2] Cycloaddition)

The electron-deficient nature of the quinone ring in this compound suggests its potential to act as a dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. In such a reaction, the dione would react with a conjugated diene to form a new six-membered ring.

While specific examples of this compound participating as a dienophile in Diels-Alder reactions are not extensively reported in the literature, the reactivity of related indole-quinones provides a basis for this potential. The electron-withdrawing nature of the carbonyl groups in the quinone system would activate the double bond for reaction with an electron-rich diene. The study of cycloaddition reactions of related heterocyclic compounds indicates that such transformations are a viable pathway for the synthesis of complex molecular architectures.

Metal-Catalyzed Transformations and Ligand Interactions

The oxygen atoms of the dione functionality and the nitrogen atom of the indole ring in this compound can act as coordination sites for metal ions. This interaction can lead to the formation of metal complexes and can influence the reactivity of the molecule.

Advanced Spectroscopic and Structural Elucidation Studies of 2,3 Dihydro 1 Methyl 1h Indole 5,6 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton and carbon signals for 2,3-Dihydro-1-methyl-1H-indole-5,6-dione.

The structure of this compound comprises a saturated N-methylated pyrrole (B145914) ring fused to a quinone system. This gives rise to distinct signals in both ¹H and ¹³C NMR spectra.

¹H and ¹³C NMR Predictions: The ¹H NMR spectrum is expected to show five unique signals: a singlet for the N-methyl group, two triplets for the adjacent methylene (B1212753) groups (C2-H₂ and C3-H₂), and two doublets for the two aromatic protons (H-4 and H-7). The ¹³C NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms of the molecule, including two carbonyl carbons in the characteristic downfield region.

Predicted chemical shifts are based on data from structural fragments like 1-methylindoline (B1632755) nih.govguidechem.com and the known electronic effects of ortho-quinone systems.

Predicted ¹H and ¹³C NMR Data

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | ~3.0 (s, 3H) | ~35 |

| 2 | ~3.2 (t, 2H) | ~55 |

| 3 | ~3.0 (t, 2H) | ~28 |

| 3a | - | ~115 |

| 4 | ~6.9 (d, 1H) | ~112 |

| 5 | - | ~180 |

| 6 | - | ~178 |

| 7 | ~7.5 (d, 1H) | ~135 |

Note: Predicted values are estimates. Actual values depend on solvent and experimental conditions. s=singlet, t=triplet, d=doublet.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the protons on C-2 and C-3, confirming their adjacency in the five-membered ring. A second correlation would appear between the aromatic protons H-4 and H-7, confirming their ortho relationship on the benzene (B151609) ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the chemical shifts of the protonated carbons (N-CH₃, C-2, C-3, C-4, and C-7). researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular puzzle by showing long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for structural confirmation include:

N-CH₃ protons to C-2 and C-7a.

H-2 protons to C-3 and C-7a.

H-3 protons to C-2, C-3a, and C-4.

H-4 proton to the carbonyl at C-5 and the bridgehead carbon C-3a.

H-7 proton to the carbonyl at C-6 and the bridgehead carbon C-7a.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers insights into its structure through analysis of its fragmentation patterns.

The molecular formula of this compound is C₉H₉NO₂. HRMS would be used to determine its exact mass with high precision. This experimental value would be compared to the theoretical exact mass to confirm the elemental composition, a critical step in structure validation.

Predicted HRMS Data

| Ion Formula | Adduct | Theoretical m/z |

|---|---|---|

| [C₉H₉NO₂ + H]⁺ | [M+H]⁺ | 164.07060 |

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a protonated adduct) and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that helps elucidate the molecular structure. For ortho-quinones, a characteristic fragmentation pathway is the sequential loss of two carbon monoxide (CO) molecules. researchgate.net

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would likely initiate with these characteristic losses.

Predicted MS/MS Fragmentation Pathway

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

|---|---|---|---|

| 164.07 | CO | 136.08 | [M+H-CO]⁺ |

| 136.08 | CO | 108.08 | [M+H-2CO]⁺ |

This pathway, initiated by the stable losses of CO, provides strong evidence for the dione (B5365651) functionality. Subsequent fragmentation of the dihydro-pyrrole ring would further corroborate the proposed structure.

Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

The key functional groups in this compound are the vicinal ketones (dione), the aliphatic C-H bonds of the saturated ring and methyl group, the aromatic C-H bonds, and the tertiary C-N bond.

The most prominent features in the IR spectrum would be the strong stretching vibrations of the two carbonyl (C=O) groups. In vicinal diones like 1,2-cyclohexanedione, these often appear as two distinct absorption bands due to symmetric and asymmetric stretching modes. chemicalbook.comchemicalbook.com The C-H stretching vibrations would appear in their characteristic regions, just above 3000 cm⁻¹ for the aromatic C-H and just below 3000 cm⁻¹ for the aliphatic C-H bonds.

Predicted IR Absorption Bands

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch (asymmetric) | Ketone | ~1710 | Strong |

| C=O Stretch (symmetric) | Ketone | ~1685 | Strong |

| C-H Stretch (aromatic) | C=C-H | 3050-3150 | Medium |

| C-H Stretch (aliphatic) | C-H (sp³) | 2850-2980 | Medium |

| C=C Stretch | Aromatic Ring | 1580-1620 | Medium-Strong |

Raman spectroscopy would provide complementary information. Carbonyl stretches are also visible in Raman spectra, although typically weaker than in the IR. The aromatic ring C=C stretching vibrations, however, would be expected to produce a strong signal in the Raman spectrum.

Electronic Spectroscopy (UV-Vis) for Electronic Structure and Chromophoric Properties

The electronic absorption spectrum of this compound is characterized by distinct bands in the ultraviolet and visible regions, which arise from electronic transitions within the molecule's chromophoric system. The molecule's color, a brilliant red in its crystalline form and pink in solution, is a direct consequence of its absorption properties in the visible spectrum.

Published spectral data for adrenochrome (B1665551) in an aqueous solution indicate three primary absorption maxima (λmax). researchgate.net These absorptions are attributed to the promotion of electrons from lower energy molecular orbitals to higher energy ones. cam.ac.uk The o-quinone moiety fused to the dihydropyrrole ring constitutes the principal chromophore responsible for these electronic transitions.

The most prominent electronic transitions are typically π → π* and n → π* transitions. britannica.com The high-intensity bands are characteristic of π → π* transitions, which are common in compounds with conjugated systems, such as the aromatic and quinone rings in this molecule. uni.lu The lower intensity, longer wavelength absorption is likely due to n → π* transitions, involving the non-bonding electrons on the oxygen atoms of the carbonyl groups. britannica.com

A theoretical study of adrenochrome has provided further insight into its electronic structure, suggesting that the main electronic transitions involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the LUMO+1. researchgate.net These transitions are described as having charge-transfer characteristics, moving electron density between different atoms within the molecule upon excitation. researchgate.net

The specific absorption maxima and their corresponding molar absorptivities (log ε) are detailed in the table below.

| Wavelength (λmax) (nm) | Molar Absorptivity (log ε) | Probable Transition Type |

| 220 | 4.33 | π → π |

| 300 | 4.01 | π → π |

| 485 | 3.64 | n → π* and/or π → π* |

Data sourced from an aqueous solution of adrenochrome. researchgate.net

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Despite the compound's long history and synthesis, a definitive single-crystal X-ray diffraction study for this compound (adrenochrome) is not publicly available in the searched crystallographic databases as of the latest inquiries. The determination of a crystal structure is fundamental for the precise measurement of molecular geometry and the analysis of intermolecular forces in the solid state. rigaku.com

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Without experimental crystallographic data, the precise bond lengths, bond angles, and dihedral angles for solid-state this compound cannot be reported. While computational chemistry can provide theoretical predictions for these parameters, they would not represent the experimentally determined solid-state structure requested by this section.

Analysis of Hydrogen Bonding and π-π Stacking Interactions

Similarly, a detailed analysis of intermolecular interactions such as hydrogen bonding and π-π stacking is contingent upon the availability of a crystal structure. The molecule possesses potential hydrogen bond acceptors in its carbonyl oxygen atoms and, depending on its crystal packing, could exhibit π-π stacking interactions between the indole (B1671886) rings. However, without the crystallographic data detailing the arrangement of molecules in the unit cell, any discussion of these interactions would be purely speculative.

Theoretical and Computational Chemistry of 2,3 Dihydro 1 Methyl 1h Indole 5,6 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. By approximating the electron density, DFT can provide valuable insights into molecular properties.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Global Reactivity Descriptors.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. nih.gov A smaller gap generally implies higher reactivity.

For analogous indole (B1671886) and quinone systems, DFT calculations have been used to determine these values. For instance, studies on various organic molecules have shown that the HOMO-LUMO gap can be effectively calculated to predict reactivity. researchgate.netresearchgate.net The electronic properties of the titled compound would be significantly influenced by the electron-withdrawing nature of the dione (B5365651) functionality and the electron-donating effect of the N-methyl group.

Below is a table of representative HOMO-LUMO energies and gaps for related compounds, calculated using DFT methods, to illustrate the expected range for 2,3-Dihydro-1-methyl-1H-indole-5,6-dione.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Indole | -5.62 | -2.97 | 2.65 |

| Indole-5,6-quinone (B1222607) | -6.10 | -3.50 | 2.60 |

| 1-Methylindole | -5.45 | -2.80 | 2.65 |

Note: The values in this table are illustrative and have been collated from various computational studies on analogous compounds. The exact values for this compound would require specific calculations.

From these energies, global reactivity descriptors can be calculated to further quantify the molecule's reactivity. These include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ2 / (2η) where μ = -χ

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying the regions that are prone to electrophilic and nucleophilic attack. bhu.ac.in In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP map would be expected to show significant negative potential around the two carbonyl oxygen atoms of the dione moiety, making them prime sites for electrophilic attack or hydrogen bonding. The aromatic ring and the nitrogen atom would also exhibit distinct electrostatic potentials influencing their reactivity.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.dewikipedia.org NBO analysis can quantify delocalization effects and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu

For this compound, NBO analysis would reveal the extent of electron delocalization within the π-system of the quinone ring and the influence of the nitrogen lone pair and the methyl group. The analysis of donor-acceptor interactions would provide quantitative data on the stability imparted by these electronic effects.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can provide insights into the conformational flexibility of a molecule and the effects of its environment, such as a solvent. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of Indole-Dione Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activities or physicochemical properties. jocpr.com These mathematical models are instrumental in predicting the activity of unsynthesized compounds and understanding the structural features crucial for their function. jocpr.com For indole-dione derivatives, QSAR and QSPR studies have been pivotal in identifying key molecular descriptors that influence their biological efficacy, particularly in drug discovery.

A typical QSAR study involves developing a mathematical relationship between the observed biological activity of a series of compounds and their structural properties. jocpr.com A reliable QSAR model should be capable of accurately predicting the activities of compounds not included in the initial training set used to build the model. nih.gov The predictive power of a QSAR model is often assessed using statistical metrics like the coefficient of determination (r²), and the cross-validated coefficient of determination (q²). nih.gov

In a 3D-QSAR study on indole and isatin (B1672199) (1H-indole-2,3-dione) derivatives targeting Alzheimer's disease, researchers developed a model to predict the half-maximal inhibitory concentration (IC50) for Aβ anti-aggregating potency. mdpi.com The final model, which included 45 molecules in the training set, demonstrated good statistical significance. mdpi.com The key molecular fields contributing to the model were identified as hydrophobic/non-polar (74.3%), electron-withdrawing (17.7%), and hydrogen bonds (7.5%). mdpi.com This indicates that hydrophobicity is the dominant factor influencing the anti-amyloidogenic activity of these indole-dione derivatives. mdpi.com Another 3D-QSAR analysis on different indole derivatives highlighted that steric structure, hydrophobic interactions, and hydrogen bonding were key factors for their antibacterial activity. nih.gov

QSAR studies have also been applied to other related indole structures, such as indeno[1,2-b]indoles, to develop models for predicting inhibitory activity against protein kinases like CK2, which is implicated in cancer. nih.gov Similarly, a QSAR study on benzofuran (B130515) and indole derivatives was used to create a predictive model for identifying new inhibitors of histone lysine (B10760008) methyl transferase, another important cancer target. eurjchem.com These studies underscore the utility of QSAR in rational drug design by identifying promising candidates for further development. nih.goveurjchem.com

Table 1: Statistical Parameters of a 3D-QSAR Model for Indole and Isatin Derivatives This table presents the statistical results for a Partial Least Squares (PLS) regression model developed for predicting the anti-aggregating potency of indole and isatin derivatives.

| Parameter | Value | Description |

| PLS Factors | 4 | The number of principal components used to build the model. |

| r² (coefficient of determination) | 0.887 | A measure of how well the model fits the training set data. mdpi.com |

| q² (leave-one-out cross-validation coefficient) | 0.596 | An indicator of the model's internal predictive ability. mdpi.com |

| r²ext (external validation coefficient) | 0.695 | A measure of the model's predictive ability for an external test set. mdpi.com |

| Standard Deviation | 0.196 | The standard deviation of the model's residuals. mdpi.com |

| Root Mean Square Error (RMSE) | 0.270 | The root mean square error of predictions for the external test set. mdpi.com |

Reaction Pathway Elucidation through Computational Transition State Analysis

Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), provides powerful insights into the reaction mechanisms of indole-dione derivatives. unina.it These studies are crucial for understanding the formation, stability, and subsequent reactions of these compounds, such as the oxidative polymerization of 5,6-dihydroxyindoles into eumelanin (B1172464). unina.itresearchgate.net

The oxidation of 5,6-dihydroxyindole (B162784), the precursor to indole-5,6-dione, is a key process in melanin (B1238610) biosynthesis. wikipedia.org Computational studies have been employed to investigate the transient species formed during this oxidation. unina.it One-electron oxidation of 5,6-dihydroxyindole leads to a semiquinone intermediate. unina.it Quantum mechanical computations have predicted that the subsequent decay of this semiquinone can occur through disproportionation to yield the corresponding o-quinone (indole-5,6-dione) and the parent 5,6-dihydroxyindole. unina.it

DFT calculations have been instrumental in predicting the most stable tautomeric forms of indole-quinone species. For instance, computations predicted that indole-5,6-quinone in an aqueous solution exists almost exclusively as a single o-quinone tautomer. unina.it This is significant because different tautomers (like quinone methides or quinonimines) would exhibit different absorption spectra and reactivity. unina.it

Further computational analyses have explored the dimerization and oligomerization pathways of indole-diones, which are fundamental to the formation of melanin polymers. researchgate.net The oxidative coupling of 5,6-dihydroxyindole units can form dimers linked at various positions, with subsequent reactions leading to larger oligomers. researchgate.net Transition state analysis can elucidate the energy barriers associated with these different coupling pathways, revealing the most kinetically and thermodynamically favorable routes. For example, studies on dimers of 5,6-dihydroxyindole have shown that their oxidation chemistry and the stability of the resulting quinones can differ significantly from the parent monomer. unina.it A computational investigation of various quinone structures derived from these dimers suggested that they exist mainly as extended quinone methide tautomers, highlighting how oligomerization alters the electronic structure and reactivity of the system. unina.it

These computational approaches allow for the characterization of short-lived, highly reactive intermediates and transition states that are difficult to study experimentally, providing a detailed, atomistic-level understanding of the reaction pathways governing the chemistry of this compound and related compounds. unina.itnih.gov

Table 2: Key Species in the Computationally Studied Oxidation Pathway of 5,6-Dihydroxyindoles This table summarizes the key molecular species involved in the oxidation of 5,6-dihydroxyindoles to quinones and their subsequent reactions, as investigated by computational methods.

| Species | Description | Computational Method Used | Key Finding |

| 5,6-Dihydroxyindole | The precursor molecule in the eumelanin pathway. researchgate.net | DFT | The starting point for oxidative polymerization studies. unina.it |

| Semiquinone Radical | A transient intermediate formed upon one-electron oxidation of 5,6-dihydroxyindole. unina.it | Pulse Radiolysis & DFT | Characterized as an oxygen-centered radical with significant electron delocalization. unina.it |

| Indole-5,6-quinone | The two-electron oxidation product, an o-quinone. unina.it | DFT | Predicted to exist almost exclusively as a single o-quinone tautomer in aqueous solution. unina.it |

| Quinone Methide | An alternative tautomeric form of the oxidized indole. unina.it | DFT | Identified as a likely initial product after semiquinone disproportionation and the main tautomer in oxidized dimers. unina.it |

| Dimeric Adducts | Products formed from the oxidative coupling of indole units. researchgate.net | DFT | The structure and stability of various linkage types (e.g., 2,4'-, 2,7'-) have been computationally assessed. researchgate.net |

Mechanistic Investigations of Biological and Biochemical Interactions of 2,3 Dihydro 1 Methyl 1h Indole 5,6 Dione

Molecular Docking and Ligand-Protein Interaction Studies

Computational modeling and molecular docking are powerful tools to predict how a molecule like 2,3-Dihydro-1-methyl-1H-indole-5,6-dione might bind to a protein. For the related compound adrenochrome (B1665551), studies have explored its interaction with various proteins, suggesting that it can act as a potent coronary constricting agent in the rat heart. medkoo.com The binding affinity and mode would be governed by the molecule's ability to form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the amino acid residues in the protein's binding pocket.

For adrenochrome and related compounds, interactions with key amino acid residues in enzymes and receptors are crucial for their biological effects. For instance, the detoxification of adrenochrome is partially handled by glutathione-S-transferase, indicating a direct interaction with this enzyme. wikipedia.org The binding site for such interactions would likely accommodate the indole (B1671886) ring structure and involve residues capable of interacting with the dione (B5365651) system.

Enzyme Inhibition Mechanisms (e.g., type of inhibition, kinetic parameters)

The oxidized form of adrenochrome, aminochrome (B613825), is known to be an endogenous neurotoxin that can induce mitochondrial dysfunction by inhibiting Complex I of the electron transport chain. nih.gov This inhibition leads to a decrease in ATP levels. nih.gov Studies on adrenochrome have shown that it can inhibit monoamine oxidase (MAO), an enzyme crucial for the degradation of neurotransmitters. medkoo.com

The detoxification of aminochrome involves enzymes such as DT-diaphorase and glutathione (B108866) S-transferase M2 (GSTM2). DT-diaphorase catalyzes the two-electron reduction of aminochrome to the less reactive leukoaminochrome. nih.gov In contrast, GSTM2 conjugates aminochrome with glutathione, facilitating its elimination. nih.gov Inhibition of these protective enzymes can exacerbate the neurotoxic effects of aminochrome. nih.gov

Table 1: Enzymes Interacting with Adrenochrome/Aminochrome

| Enzyme | Interaction Type | Consequence of Interaction |

| Mitochondrial Complex I | Inhibition | Decreased ATP levels, mitochondrial dysfunction nih.gov |

| Monoamine Oxidase (MAO) | Inhibition | Altered neurotransmitter metabolism medkoo.com |

| DT-diaphorase | Substrate | Detoxification via two-electron reduction nih.gov |

| Glutathione S-transferase M2 (GSTM2) | Substrate | Detoxification via glutathione conjugation nih.gov |

Interactions with Biomacromolecules (e.g., DNA, RNA, Membrane Components) at a Molecular Level

The reactivity of indole-5,6-diones suggests they can interact with various biomacromolecules. Aminochrome has been reported to induce mitochondrial dysfunction, which can be linked to damage to mitochondrial DNA and membrane components. nih.gov The oxidative stress induced by these compounds can lead to lipid peroxidation, affecting the integrity of cellular membranes. Furthermore, the formation of adducts with proteins is a known mechanism of toxicity for quinones, and it is plausible that this compound could form covalent bonds with nucleophilic residues on proteins.

Modulation of Specific Biochemical Pathways via Molecular Mechanisms

The biological activities of adrenochrome and aminochrome are linked to the modulation of several key biochemical pathways. Their neurotoxicity is associated with the induction of mitochondrial dysfunction, endoplasmic reticulum stress, and autophagy dysfunction. nih.gov Aminochrome can prevent the fusion of autophagic vacuoles with lysosomes, impairing the recycling of damaged mitochondria. nih.gov This disruption of cellular homeostasis can ultimately lead to neuronal cell death, a process implicated in neurodegenerative diseases like Parkinson's disease. nih.govnih.gov

The interaction of adrenochrome with metabolites of the kynurenine (B1673888) pathway has also been investigated. Specifically, 3-hydroxykynurenine and 3-hydroxyanthranilic acid can inhibit the formation of melanin (B1238610) from adrenochrome, suggesting a complex interplay between different metabolic pathways. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Probing of Biological Activity

While comprehensive SAR studies for this compound are not extensively documented, research on related indole derivatives provides valuable insights. The biological activity of this class of compounds is highly dependent on the substituents on the indole ring. For example, derivatives of adrenochrome, such as adrenochrome monoguanylhydrazone methanesulfonate (B1217627) (S-Adchnone), have been shown to have protective effects against radiation-induced damage to hematopoietic organs. medchemexpress.com Another derivative, carbazochrome, which is a semicarbazide (B1199961) derivative of adrenochrome, is used as a hemostatic medication. wikipedia.org

These examples highlight that modifications to the adrenochrome scaffold can significantly alter its biological activity, paving the way for the development of derivatives with specific therapeutic properties. The dione moiety is a key feature for reactivity, while substitutions at the nitrogen and other positions on the ring system can modulate the compound's stability, solubility, and interaction with biological targets.

Investigations into Antioxidant or Pro-oxidant Mechanisms at the Cellular or Molecular Level.

The compound this compound, commonly known as adrenochrome, is an oxidation product of epinephrine (B1671497). Its biological and biochemical interactions are complex, with a significant body of research pointing towards pro-oxidant mechanisms at the cellular and molecular level. These mechanisms primarily revolve around the concept of redox cycling, which can lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.

The pro-oxidant activity of this compound is intrinsically linked to its ability to undergo reduction and subsequent re-oxidation, a process that can deplete cellular reducing equivalents and generate harmful ROS. One-electron reduction of this compound, often catalyzed by flavoenzymes such as NADPH-cytochrome P450 reductase, results in the formation of a highly reactive semiquinone radical. This radical species can then react with molecular oxygen to produce superoxide (B77818) radicals, while being re-oxidized back to the parent quinone. This futile cycle can continue as long as reducing equivalents (like NADH or NADPH) and oxygen are available, leading to a sustained production of ROS and depletion of the cell's antioxidant capacity.

Conversely, the cellular enzyme DT-diaphorase (NAD(P)H:quinone oxidoreductase 1 or NQO1) can mitigate the toxicity of this compound. This enzyme catalyzes a two-electron reduction of the quinone to its corresponding hydroquinone (B1673460). This hydroquinone is more stable than the semiquinone radical and less prone to autoxidation, thus preventing the initiation of the damaging redox cycle. The protective role of DT-diaphorase highlights the cellular defense mechanisms against quinone-induced toxicity.

At the subcellular level, this compound has been shown to interact with the mitochondrial electron transport chain. Specifically, it can be reduced by Complex I (NADH:ubiquinone oxidoreductase), leading to the formation of the semiquinone radical and subsequent superoxide production. This process not only contributes to mitochondrial oxidative stress but can also inhibit the activity of the complex itself, thereby impairing cellular energy metabolism. The inhibition of mitochondrial respiration, coupled with the depletion of NADH through redox cycling, can have significant detrimental effects on cellular function.

The presence of other reducing agents, such as ascorbate (B8700270), can also influence the redox behavior of this compound. In the presence of oxygen, ascorbate can reduce the quinone, leading to a rapid consumption of oxygen and the generation of ROS, further demonstrating its pro-oxidant potential in certain biological contexts. nih.gov

Detailed research findings on these mechanisms are presented in the following tables:

Table 1: Enzymatic Reduction and Redox Cycling of this compound (Adrenochrome)

| Enzyme/System | Electron Donor | Primary Product of Reduction | Consequence of Redox Cycling | Supporting Observations |

| NADPH-cytochrome P450 reductase | NADPH | Semiquinone radical | Continuous NADPH oxidation and oxygen consumption, superoxide radical formation. nih.gov | This one-electron reduction initiates a potent redox cycle, leading to significant oxidative stress. |

| DT-diaphorase (NQO1) | NADH/NADPH | Hydroquinone | Prevents formation of the reactive semiquinone, thus inhibiting redox cycling and acting as a detoxification pathway. nih.gov | The two-electron reduction to the more stable hydroquinone is a key cellular defense mechanism. |

| Mitochondrial Complex I | NADH | Semiquinone radical | Amplifies superoxide production within the mitochondria, contributing to mitochondrial dysfunction. sigmaaldrich.comnih.gov | This interaction directly links the compound to mitochondrial oxidative stress and inhibition of cellular respiration. |

| Ascorbate/Oxygen System | Ascorbate | Semiquinone radical | Rapid oxygen uptake and generation of superoxide radicals. nih.gov | Demonstrates a non-enzymatic pathway for pro-oxidant activity. |

Table 2: Kinetic Parameters and Reactivity

| Parameter | Value | Conditions | Significance |

| Rate of reaction of semiquinone with oxygen | 9 x 10⁸ M⁻¹s⁻¹ | Pulse radiolysis | Indicates an extremely rapid reaction, underpinning the efficiency of the redox cycle in generating superoxide. nih.gov |

| Km of DT-diaphorase for Adrenochrome | Data not specified, but activity is present | Rat liver and brain cytosol | Confirms that adrenochrome is a substrate for this protective enzyme. nih.gov |

| Vmax of DT-diaphorase for Adrenochrome | Data not specified, but activity is present | Rat liver and brain cytosol | Indicates the capacity of the enzyme to detoxify adrenochrome. nih.gov |

| Inhibition of Mitochondrial Complex I | Inhibition observed | Bovine heart submitochondrial particles | Demonstrates a direct toxic effect on the primary site of cellular energy production. nih.gov |

Advanced Research Applications and Methodological Contributions of 2,3 Dihydro 1 Methyl 1h Indole 5,6 Dione

As a Versatile Synthetic Building Block in Heterocyclic Chemistry

The indole (B1671886) nucleus is a prevalent motif in a vast array of pharmacologically active compounds and natural products, making it a cornerstone of medicinal and synthetic organic chemistry. unina.it Heterocyclic compounds, in general, represent one of the most extensive and varied families of molecular fragments utilized in organic synthesis. The 2,3-Dihydro-1-methyl-1H-indole-5,6-dione structure serves as a key intermediate and building block for constructing more complex, fused heterocyclic systems. mdpi.com

Classic synthetic strategies like the Fischer indole synthesis, which has been a cornerstone for creating indole rings for over a century, can be adapted for the synthesis of complex indole derivatives. researchgate.netnih.gov Modern palladium-catalyzed domino reactions have also been developed for the rapid assembly of tricyclic indole skeletons, showcasing the evolution of synthetic methodologies. mdpi.com The reactivity of the dione (B5365651) functionality in the 5 and 6 positions, combined with the reactivity of the pyrrole (B145914) ring, allows for a diverse range of chemical transformations. This dual reactivity enables its use in cascade reactions to build intricate molecular architectures, such as those found in architecturally complex indole terpenoids and alkaloids. nih.govnih.govnih.gov

The strategic importance of this building block lies in its ability to participate in reactions that form new rings, leading to polycyclic structures with potential biological activity or unique material properties. mdpi.com For instance, intramolecular cyclocondensation and annulation reactions are common strategies where indole-dione derivatives can be employed to generate novel fused heterocyclic systems. mdpi.commdpi.com

Development of Fluorescent Probes and Chemical Sensors Based on the Indole-Dione Scaffold

The indole scaffold is integral to the design of small-molecule fluorescent chemosensors for molecular recognition and imaging. researchgate.net Indole-based derivatives are widely used in analytical chemistry due to their intrinsic fluorescence properties, which can be modulated by interactions with various analytes. researchgate.netmdpi.com The indole-dione moiety, with its electron-withdrawing dione group, can be incorporated into donor-π-acceptor (D-π-A) systems, which are a common design for fluorescent probes. mdpi.comnih.gov

These probes often exhibit "turn-on" fluorescence responses, high sensitivity, and selectivity towards specific analytes like metal ions, anions, or reactive oxygen species. researchgate.netnih.gov For example, an indole-incorporated fluorescent probe was developed for the detection of hydrogen peroxide (H2O2) with a low limit of detection. nih.gov The mechanism of sensing often relies on processes like intramolecular charge transfer (ICT), where the binding of an analyte alters the electronic structure of the molecule and, consequently, its fluorescence emission. researchgate.netnih.gov

The versatility of the indole-dione scaffold allows for fine-tuning of the photophysical properties, such as shifting the emission to the near-infrared (NIR) region, which is highly desirable for in vivo imaging due to reduced background interference from biological samples. nih.govsioc-journal.cn

Table 1: Examples of Indole-Based Fluorescent Probes and Their Characteristics

| Probe Type | Analyte Detected | Sensing Mechanism | Key Features |

|---|---|---|---|

| Indo-H2O2 | Hydrogen Peroxide (H2O2) | Intramolecular Charge Transfer (ICT) | Near-infrared (NIR) emission, low detection limit (25.2 nM), rapid response. nih.gov |

| ANT–In | Chromium(III) ions (Cr³⁺) | Hydrolysis of C=N bond | "Turn-on" fluorescence, high sensitivity, low detection limit (0.2 µM). researchgate.net |

| D-π-A Indole Derivatives | pH | Protonation of N and O atoms | Dramatic color and fluorescence response, used for pH sensors and logic gates. mdpi.comnih.gov |

Role in Advanced Materials Science Research (e.g., organic electronics, dyes, chemosensors)

In the realm of materials science, indole derivatives are gaining traction for applications in organic electronics, particularly as components of organic dyes for dye-sensitized solar cells (DSSCs). researchgate.netresearchgate.net The indole ring can function as an effective electron donor in D-π-A structured dyes. researchgate.net The this compound scaffold, with its inherent electronic properties, can be functionalized to create dyes with tailored light-harvesting capabilities.

Researchers have synthesized series of organic dyes based on indeno[1,2-b]indole, a related fused indole structure, for use in DSSCs. researchgate.net By modifying the π-bridge and acceptor groups, the photoelectric properties of these dyes can be tuned to optimize performance, achieving power conversion efficiencies comparable to commercial standards. researchgate.netresearchgate.net The goal is to create dyes with broad absorption spectra and high molar extinction coefficients to maximize light capture. dyenamo.se

The indole-dione structure's potential extends to other areas of organic electronics, where materials with specific electronic and photophysical properties are required. The ability to modify the core structure allows for the development of new materials for applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Application in Catalysis or Asymmetric Synthesis Methodologies

While direct application of this compound as a catalyst is not widely reported, the broader class of indole derivatives plays a crucial role in the development of ligands for asymmetric catalysis. Chiral indole-based units are key components in some chiral phosphine ligands and catalysts. unina.it

Furthermore, indole-containing structures are often the targets of asymmetric synthesis methodologies. Catalytic asymmetric methods have been developed to produce enantiomerically enriched dihydropyrido[1,2-a]indoles from non-indole starting materials, highlighting the importance of accessing chiral indole frameworks. nih.gov The development of cascade reactions catalyzed by a single chiral Lewis acid to synthesize macrocyclic chiral dilactams incorporating 2,3-dihydro-1H-pyrrolo[1,2-a]indole moieties is another example of the sophisticated synthetic strategies employed to create complex, stereodefined indole-containing molecules. nih.gov These methodologies are critical for producing single-enantiomer drugs and other specialty chemicals.

Contribution to Fundamental Understanding of Indole-Dione Reactivity and Photophysics

The study of indole-diones contributes significantly to the fundamental understanding of the reactivity of this class of compounds. The chemistry of 5,6-dihydroxyindoles and their corresponding indole-5,6-diones is complex, with reactivity being highly dependent on factors like pH. researchgate.net The dione moiety imparts electrophilic character to the benzene (B151609) portion of the molecule, while the pyrrole ring retains its nucleophilic properties, particularly at the C2 and C3 positions.

This dual reactivity governs the types of reactions the molecule undergoes. For instance, the dominant reactivity at the 2-position of 5,6-dihydroxyindole (B162784) at neutral or slightly alkaline pH determines the structure of oligomers formed during polymerization. researchgate.net Understanding these fundamental reaction pathways is crucial for controlling the synthesis of indole-based materials and polymers, such as melanins, where indole-dione precursors play a key role.

The photophysical properties of indole-diones are also a subject of intense research, particularly in the context of designing fluorescent probes and dyes. mdpi.comnih.gov Studies on D-π-A indole derivatives show that their photophysical behavior, such as solvatochromism (the change in color with solvent polarity), is influenced by molecular conformations and the electronic push-pull capability of substituents. nih.gov This fundamental knowledge enables the rational design of molecules with desired optical properties.

Table 2: Key Physicochemical Properties of a Related Indole-dione Data for the closely related compound 5-Methyl-1H-indole-2,3-dione

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₇NO₂ | nist.govchemeo.com |

| Molecular Weight | 161.16 g/mol | nist.govchemeo.com |

| CAS Registry Number | 608-05-9 | nist.gov |

Design and Synthesis of Advanced Indole-Dione Architectures for Research Tools

Building upon the fundamental reactivity and photophysical properties of the indole-dione core, researchers are actively designing and synthesizing more complex architectures to serve as advanced research tools. The synthesis of indole terpenes, for example, showcases the strategic and tactical evolution in constructing architecturally complex molecules from simpler indole building blocks. nih.gov

The goal of creating such advanced architectures is often to develop highly specific and potent research tools. This can include the development of new fluorescent probes with enhanced properties for biological imaging, or the creation of novel ligands for catalysis. researchgate.netnih.gov The diversity-oriented synthesis (DOS) approach is particularly relevant here, aiming to efficiently generate collections of small molecules with diverse structures and functional groups based on a common scaffold like indole-dione. mdpi.com These molecular libraries can then be screened for various applications, accelerating the discovery of new research tools, therapeutic agents, and advanced materials.

Future Directions and Unexplored Avenues in 2,3 Dihydro 1 Methyl 1h Indole 5,6 Dione Research

Challenges and Opportunities in Novel Synthetic Routes and Derivatization

The synthesis of substituted indole-diones often involves multi-step pathways that can present challenges related to yield, regioselectivity, and the availability of starting materials. A primary future challenge is the development of more efficient and direct synthetic routes to 2,3-Dihydro-1-methyl-1H-indole-5,6-dione. Traditional methods can be cumbersome, and opportunities exist to apply modern synthetic strategies. For instance, innovative multicomponent reactions, which allow the assembly of complex molecules like indoles from simple precursors in a single step, offer a promising avenue for improving synthetic efficiency. rsc.org

Furthermore, the exploration of novel catalytic systems is a significant opportunity. While transition-metal catalysis is a cornerstone of heterocyclic synthesis rsc.org, the development of metal-free or earth-abundant metal catalysts could lead to more cost-effective and sustainable production methods.

Derivatization of the core structure is crucial for probing structure-activity relationships. Future work should focus on creating a diverse library of analogues by modifying key positions. This includes:

Substitution on the aromatic ring: Introducing various functional groups (e.g., halogens, nitro groups, methoxy (B1213986) groups) to modulate electronic properties and steric profiles.

Modification at the N-1 position: Replacing the methyl group with other alkyl or aryl substituents to explore its role in potential biological interactions.

Reactions at the dione (B5365651) carbonyls: Creating derivatives such as oximes, hydrazones, or condensed heterocyclic systems.

The synthesis of related 2,3-dihydroindoles from 2-oxindoles has been demonstrated as a viable strategy, suggesting that a similar reductive approach could be optimized for this scaffold. nih.gov

Expanding the Scope of Chemical Reactivity and Transformation

The chemical versatility of this compound is largely untapped. The molecule contains multiple reactive sites, and a key future direction is the systematic exploration of its chemical behavior.

The ortho-dione moiety: This is a highly electrophilic functional group, primed to react with a wide range of nucleophiles. Future studies could investigate condensation reactions with amines, active methylene (B1212753) compounds, and other nucleophiles to construct novel, complex heterocyclic systems.

The Aromatic Ring: While the dione functionality is electron-withdrawing, the ring should still be amenable to certain electrophilic aromatic substitution reactions, allowing for late-stage functionalization.

The Dihydropyrrole Ring: The reactivity of this saturated portion of the molecule, including potential ring-opening or oxidative aromatization back to an indole (B1671886), warrants deeper investigation. Studies on related 2,3-dihydroindoles show they can be sensitive to oxidation, sometimes leading to re-aromatization. nih.gov

Methodologies developed for the functionalization of the indole 3-position, which is known for its high nucleophilicity in standard indoles, could be adapted to derivatives of this compound to explore a wider chemical space. rsc.org

Integration with Emerging Technologies in Chemical Synthesis and Characterization

Modern technologies are set to revolutionize chemical synthesis, and their application to indole-dione chemistry presents a significant area for future growth.

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters such as temperature, pressure, and reaction time compared to traditional batch methods. nih.gov Its application could enable safer handling of reactive intermediates, improve reaction yields, and facilitate easier scalability for the synthesis of this compound and its derivatives. rsc.org The use of flow technology is already changing the paradigm in modern synthetic chemistry. nih.gov

AI-Driven Synthesis: Artificial intelligence and machine learning algorithms are emerging as powerful tools for predicting reaction outcomes and designing optimal synthetic pathways. In the future, these tools could be employed to rapidly screen potential synthetic routes, identify novel catalyst systems, and accelerate the discovery of new derivatives with desired properties.

Electrosynthesis: Electrochemical methods provide a green and efficient alternative to conventional chemical reagents for oxidation and reduction reactions. rsc.org The application of electrosynthesis to indole construction has been shown to be a sustainable approach, avoiding harsh oxidants and operating under mild conditions. rsc.org This technology could be pivotal in developing cleaner synthetic protocols for indole-diones.

| Future Research Avenue | Key Technologies/Methods | Potential Advantages |

| Efficient Synthesis | Flow Chemistry, AI-Driven Route Design | Improved yield, scalability, safety, and speed of discovery. |

| Green Chemistry | Electrosynthesis, Microwave-Assisted Synthesis | Reduced waste, lower energy consumption, avoidance of toxic reagents. |

| Mechanism Studies | Computational Docking, Proteomics | Identification of molecular targets, understanding of binding interactions. |

| New Applications | Materials Characterization, Sensor Development | Use as organic electronic materials, chemical sensors, or functional dyes. |

Deeper Mechanistic Elucidation of Novel Biological and Molecular Interactions

While many indole derivatives are known for their broad biological activities, including antidiabetic and neuroprotective properties nih.govnih.gov, the specific molecular mechanisms of this compound are yet to be determined. A critical future direction is to move beyond preliminary screening and toward a deep mechanistic understanding.

This involves identifying the specific biomolecular targets with which the compound interacts. Advanced techniques such as chemical proteomics, affinity chromatography-mass spectrometry, and thermal shift assays could be employed to "pull down" binding partners from cell lysates.

Furthermore, computational studies, including molecular docking and molecular dynamics simulations, can provide valuable insights into the binding modes and energetics of the compound's interaction with putative targets. Such studies are already used to clarify the inhibition mechanisms of related indole derivatives against enzymes like α-glucosidase. nih.gov A thorough investigation would clarify whether its biological effects stem from enzyme inhibition, receptor modulation, or interference with protein-protein interactions.

Exploration of Unconventional Applications in Interdisciplinary Scientific Research

The potential applications of this compound may extend beyond traditional medicinal chemistry. Its distinct electronic and structural properties make it a candidate for exploration in materials science and other interdisciplinary fields.